Norcocaethylene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

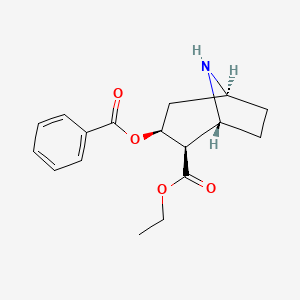

Norcocaethylene, also known as this compound, is a useful research compound. Its molecular formula is C17H21NO4 and its molecular weight is 303.35 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Toxicological Implications

Norcocaethylene is recognized for its higher toxicity compared to cocaine itself. Studies have demonstrated that this compound contributes significantly to the acute toxicity associated with cocaine use. For instance, research indicates that the lethal dose (LD50) of this compound is lower than that of cocaine, suggesting a heightened risk when both substances are consumed concurrently .

Key Findings:

- The LD50 for this compound in male mice is approximately 63.8 mg/kg, while for cocaine it is 93.0 mg/kg .

- This compound exhibits cocaine-like cytotoxicity, which raises concerns regarding its potential effects on human health when used in combination with alcohol .

Metabolic Pathways

The metabolism of this compound involves enzymatic processes primarily facilitated by butyrylcholinesterase (BChE). Recent studies have characterized the catalytic activities of engineered BChE mutants against this compound, revealing significantly improved efficiencies compared to wild-type BChE. For example, the mutant enzyme E12-7 shows a 39-fold increase in catalytic efficiency against this compound .

Enzymatic Activity Comparison:

| Enzyme Type | k_cat (min⁻¹) | K_M (μM) | k_cat/K_M (M⁻¹ min⁻¹) |

|---|---|---|---|

| Wild-type BChE | 9.5 | 11.7 | 8.12 × 10⁵ |

| E12-7 | 210 | 6.6 | 3.18 × 10⁷ |

| E14-3 | Not specified | Not specified | Not specified |

This data underscores the potential for developing therapeutic strategies aimed at accelerating the clearance of this compound from the body, particularly in cases of overdose or toxicity.

Therapeutic Interventions

Given its toxicological profile and metabolic pathways, this compound presents opportunities for therapeutic interventions aimed at mitigating its effects. The development of cocaine hydrolases , such as engineered BChE variants, has shown promise in effectively metabolizing this compound in vivo. These enzymes could potentially serve as antidotes in cases of cocaine-related toxicity.

Recent studies have indicated that these engineered enzymes can significantly enhance the clearance rates of both cocaine and its metabolites, including this compound . This advancement could lead to clinical applications where rapid detoxification is critical.

Case Studies

- Toxicity Assessment in Animal Models : Research utilizing murine models has demonstrated the acute effects of this compound on locomotor activity and overall health, providing insights into its toxicity profile when combined with cocaine .

- Enzymatic Treatment Development : Studies focusing on BChE mutants have shown that these engineered enzymes can effectively hydrolyze this compound at rates significantly higher than those observed with wild-type enzymes, suggesting a viable route for therapeutic intervention in cases of polydrug use involving cocaine and alcohol .

Propriétés

Numéro CAS |

137220-02-1 |

|---|---|

Formule moléculaire |

C17H21NO4 |

Poids moléculaire |

303.35 g/mol |

Nom IUPAC |

ethyl (1R,2R,3S,5S)-3-benzoyloxy-8-azabicyclo[3.2.1]octane-2-carboxylate |

InChI |

InChI=1S/C17H21NO4/c1-2-21-17(20)15-13-9-8-12(18-13)10-14(15)22-16(19)11-6-4-3-5-7-11/h3-7,12-15,18H,2,8-10H2,1H3/t12-,13+,14-,15+/m0/s1 |

Clé InChI |

MABVIZVTLRQVOB-LJISPDSOSA-N |

SMILES |

CCOC(=O)C1C2CCC(N2)CC1OC(=O)C3=CC=CC=C3 |

SMILES isomérique |

CCOC(=O)[C@@H]1[C@H]2CC[C@H](N2)C[C@@H]1OC(=O)C3=CC=CC=C3 |

SMILES canonique |

CCOC(=O)C1C2CCC(N2)CC1OC(=O)C3=CC=CC=C3 |

Synonymes |

3-(benzoyloxy)-8-azabicyclo(3.2.1)octane-2-carboxylic acid ethyl ester benzoylnorecgonine ethyl ester norcocaethylene |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.